Bienvenue dans la boutique en ligne BenchChem!

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide

G-quadruplex c-Myc regioisomerism

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide (CAS 870697-21-5) is a synthetically-defined, low-molecular-weight (MW 304.3 g/mol) chemical probe featuring a benzimidazole core linked para (4-position) through a phenyl bridge to an isoxazole-5-carboxamide moiety. Its chemotype belongs to the broader benzimidazolyl isoxazole class recognized for stabilizing c-Myc G-quadruplex (G4) DNA structures, a validated approach to suppress oncogenic c-Myc transcription in multiple myeloma and other c-Myc-driven cancers.

Molecular Formula C17H12N4O2
Molecular Weight 304.309
CAS No. 870697-21-5
Cat. No. B2969879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide
CAS870697-21-5
Molecular FormulaC17H12N4O2
Molecular Weight304.309
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=NO4
InChIInChI=1S/C17H12N4O2/c22-17(15-9-10-18-23-15)19-12-7-5-11(6-8-12)16-20-13-3-1-2-4-14(13)21-16/h1-10H,(H,19,22)(H,20,21)
InChIKeyIIGDQWYPOSFUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide (CAS 870697-21-5) — A Regiospecifically-Defined Benzimidazolyl Isoxazole for Targeted c-Myc G4 Quadruplex Research


N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide (CAS 870697-21-5) is a synthetically-defined, low-molecular-weight (MW 304.3 g/mol) chemical probe featuring a benzimidazole core linked para (4-position) through a phenyl bridge to an isoxazole-5-carboxamide moiety [1]. Its chemotype belongs to the broader benzimidazolyl isoxazole class recognized for stabilizing c-Myc G-quadruplex (G4) DNA structures, a validated approach to suppress oncogenic c-Myc transcription in multiple myeloma and other c-Myc-driven cancers [2]. The specified 4-substitution pattern positions it as a critical isomer within a chemical series where linker geometry dictates G4 binding orientation and transcriptional inhibition efficacy.

Why Regioisomeric Position Matters for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide Procurement — The 4-Position Advantage


In benzimidazole-based c-Myc G4 stabilizers, the substitution position on the central phenyl ring is the primary determinant of the compound's ability to adopt the planar conformation required for π-stacking with terminal G-tetrads and to form critical hydrogen bonds within the G4 groove [1]. Published structure-activity relationship (SAR) campaigns on related fused aromatic systems confirm that even a para-to-meta positional shift can reduce G4 stabilization by over 80% or completely abrogate activity, directly impacting transcriptional inhibition potency and cellular anti-myeloma efficacy [1][2]. Therefore, procuring the alternative 2-substituted analog (N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide) or truncated derivatives cannot replicate the specific binding geometry and downstream pharmacology established for the 4-position-substituted core.

Quantitative Differentiation of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide — Benchmarked Evidence vs. Closest In-Class Analogs


Regioisomeric Binding Geometry — 4-Position vs. 2-Position Linked Analogs

The target compound's para-substitution pattern enforces a linear molecular geometry with a calculated N-to-O distance of ~12.8 Å, a prerequisite for spanning the terminal G-tetrad and engaging in optimal π-stacking interactions. In comparison, the 2-position-linked analog N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide adopts a bent orientation with a reduced effective π-surface alignment, leading to a >3-fold lower predicted G4 binding score [1]. This structure-activity relationship is derived from molecular docking and molecular dynamics (MD) simulations performed on the benzimidazolyl isoxazole series targeting the c-Myc G4 (PDB: 1XAV).

G-quadruplex c-Myc regioisomerism

Cellular Anti-Proliferative Differentiation — EP12 vs. Unsubstituted Core Scaffold

While the target compound serves as the unsubstituted core scaffold for the EP series, the lead compound EP12—which incorporates 3,5-dimethylphenoxyethyl and 4-fluorophenyl substituents—demonstrates a quantified cellular potency gain in RPMI-8226 multiple myeloma cells [1]. The core compound (EP-series precursor) establishes a baseline IC50 for benzimidazolyl isoxazole G4 stabilizers, enabling precise calculation of the potency enhancement contributed by peripheral substitutions and guiding iterative synthesis [2].

anti-myeloma RPMI-8226 c-Myc inhibition

Target Engagement Selectivity — p300/CBP Modulation vs. Kinase Inhibition

Benzimidazole-isoxazole carboxamides are explicitly claimed in patent literature as modulators of the histone acetyltransferases p300/CBP with therapeutic intent in castration-resistant prostate cancer (CRPC) [1]. This epigenetic mechanism is pharmacologically distinct from closely related benzimidazole-isoxazole compounds optimized for FLT3 kinase inhibition [2]. The target compound's unsubstituted isoxazole-5-carboxamide tail preserves hydrogen-bond donor/acceptor capability necessary for p300 bromodomain recognition, whereas FLT3-optimized analogs bear methyl and arylamido substitutions on the isoxazole ring that abolish p300 binding.

epigenetics p300 CBP prostate cancer

Physicochemical and Synthetic Accessibility Differentiation — MW, logP, and Scaffold Versatility

With a molecular weight of 304.3 g/mol, a calculated logP of ~2.8, and a topological polar surface area (TPSA) of ~80 Ų, the target compound resides in favorable fragment-like or early lead-like chemical space [1][2]. This contrasts with the more elaborated EP12 (MW > 480 g/mol, logP > 4.5), which, while more potent, suffers from reduced solubility and ligand efficiency [2]. The unsubstituted core allows for divergent parallel synthesis—the isoxazole-5-carboxamide tail can be independently modified without perturbing the benzimidazole-phenyl scaffold—a synthetic versatility not available to analogs with pre-installed substituents.

medicinal chemistry lead optimization scaffold decoration

Procurement-Driven Application Scenarios for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide


Core Scaffold for Iterative c-Myc G4 Stabilizer Lead Optimization

Medicinal chemistry teams can deploy the compound as a validated, unsubstituted starting point for parallel synthesis campaigns. Its two orthogonal diversification handles—the benzimidazole N-H and the isoxazole ring—support rapid library enumeration to explore SAR around the G4 binding pharmacophore, directly guided by the binding model established for the EP series [1][2].

Reference Standard for p300/CBP Bromodomain Epigenetic Probe Development

As an exemplar of the benzimidazolyl isoxazole class claimed in p300/CBP modulation patents, the compound serves as an analytical reference standard for assay development (TR-FRET or AlphaScreen-based HAT competition assays) in epigenetic drug discovery programs targeting castration-resistant prostate cancer [1].

Regioisomeric Control for Target Engagement Specificity Assays

Procuring the exact 4-substituted isomer ensures unambiguous interpretation of biophysical data. When co-tested with the 2-substituted analog in SPR or CD melting experiments on c-Myc G4, the compound acts as a positive control for linear-binding geometry, demonstrating the expected high ΔTm shift [1].

Chemical Probe for c-Myc Transcriptional Inhibition in Multiple Myeloma Models

The compound, representing the core scaffold of EP12, can be used as a negative control or baseline comparator in RPMI-8226 cell-based assays to quantify the gain-of-function conferred by peripheral substitutions, a critical step in establishing SAR and guiding lead selection [1].

Quote Request

Request a Quote for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.